molecular formula C10H10O2S B12812301 1,2-Dihydro-3-benzothiepine 3,3-dioxide CAS No. 2765-43-7

1,2-Dihydro-3-benzothiepine 3,3-dioxide

Cat. No.: B12812301
CAS No.: 2765-43-7
M. Wt: 194.25 g/mol
InChI Key: ZDMFUYFYAYSBHQ-UHFFFAOYSA-N
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Description

1,2-Dihydro-3-benzothiepine 3,3-dioxide is an organic sulfur compound with the molecular formula C10H10O2S and a molecular weight of 194.2502 g/mol . This benzothiepine derivative features a seven-membered ring structure and is part of a class of heterocyclic compounds that are of significant interest in medicinal and materials chemistry research . Compounds with the benzothiepine scaffold, particularly those containing sulfur and oxygen heteroatoms, are valuable pharmacophores. Researchers investigate these structures for their potential biological activities, which can include serving as calcium channel blockers with cardiovascular effects, as well as exhibiting anticancer, antidiabetic, and anti-inflammatory properties . The 3,3-dioxide functional group in its structure is a key feature that influences its electronic properties and reactivity, making it a versatile intermediate for further chemical synthesis . This product is supplied for laboratory research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2765-43-7

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

1,2-dihydro-3λ6-benzothiepine 3,3-dioxide

InChI

InChI=1S/C10H10O2S/c11-13(12)7-5-9-3-1-2-4-10(9)6-8-13/h1-5,7H,6,8H2

InChI Key

ZDMFUYFYAYSBHQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Cyclization of Chalcones with 2-Aminobenzenethiol Derivatives

One of the most common routes involves the condensation of chalcones with 2-aminobenzenethiol or its derivatives, followed by cyclization to form the benzothiepine ring. This method is well-documented for related benzothiazepine and benzothiepine systems and can be adapted for 1,2-dihydro-3-benzothiepine 3,3-dioxide synthesis.

  • Procedure: Chalcones are prepared by base-catalyzed aldol condensation of aryl ketones and aldehydes in ethanol or other solvents. The chalcone intermediate is then reacted with 2-aminobenzenethiol in a suitable solvent such as hexafluoro-2-propanol or polyethylene glycol-400 (PEG-400) under reflux conditions to promote cyclization.
  • Catalysts and Conditions: Sodium hydroxide is commonly used for chalcone formation. For cyclization, PEG-400 and bleaching earth clay (a heterogeneous catalyst) have been shown to enhance yields and reduce reaction times, with optimal temperatures around 60 °C and reaction times under 1 hour.
  • Yields: This method typically affords yields ranging from 85% to over 95%, with high purity after recrystallization.
Step Reagents/Conditions Yield (%) Notes
Chalcone formation Aryl ketone + aryl aldehyde, NaOH, EtOH 80–90 Room temperature, 2–3 hours
Cyclization Chalcone + 2-aminobenzenethiol, PEG-400, BEC, 60 °C, reflux 85–95 Reaction time ~55 min, high selectivity

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Chalcone + 2-aminobenzenethiol cyclization (PEG-400/BEC) Mild conditions, high yield, short reaction time Environmentally friendly, scalable Requires chalcone synthesis step
Oxidation with m-CPBA or H2O2 Efficient sulfone formation High selectivity, mild conditions Requires careful control to avoid over-oxidation
Rhodium-catalyzed asymmetric hydrogenation Access to chiral sulfone derivatives High enantioselectivity, high yield Expensive catalyst, specialized conditions

Research Findings and Optimization Data

Effect of Temperature on Cyclization Yield (PEG-400/BEC Method)

Temperature (°C) Reaction Time (min) Yield (%)
40 90 80
50 70 88
60 55 95
70 45 90

Optimal temperature is 60 °C for maximum yield and minimal reaction time.

Catalyst Reusability

  • Bleaching earth clay catalyst can be regenerated and reused multiple times without significant loss in activity or yield, enhancing the sustainability of the process.

Spectroscopic and Structural Confirmation

  • The synthesized 1,2-dihydro-3-benzothiepine 3,3-dioxide compounds have been characterized by FT-IR, NMR, and X-ray crystallography, confirming the sulfone functionality and ring structure.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-3-benzothiepine 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted benzothiepines, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Dihydro-3-benzothiepine 3,3-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-3-benzothiepine 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The benzothiepine ring structure allows for interactions with hydrophobic pockets in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin)

  • Structure : Five-membered ring with a sulfonamide group and a ketone at position 3.
  • Key Differences : Saccharin’s smaller ring size limits conformational flexibility compared to the seven-membered benzothiepine system. The absence of a fused benzene-thiepine system reduces aromatic stabilization.
  • Applications : Widely used as an artificial sweetener and explored in drug design due to its metabolic stability .
  • Reactivity : The sulfonyl group in saccharin participates in hydrogen bonding, influencing its solubility and intermolecular interactions .

1,2-Benzothiazine 1,1-dioxides

  • Structure : Six-membered thiazine ring fused to a benzene ring, with sulfonyl groups at position 1.
  • Key Differences : The six-membered ring adopts a half-chair conformation, as observed in 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide, enabling distinct hydrogen-bonding patterns (e.g., N–H⋯O and C–H⋯O interactions) .
  • Applications : Demonstrated anti-inflammatory, analgesic, and anticancer activities. For example, derivatives show EC50 values <1.5 µM in FLIPR/GTPγS assays for therapeutic targets .

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

  • Structure : Five-membered isothiazole ring with two methyl groups at position 3.
  • Synthesis : Typically prepared via cyclization of substituted styrene derivatives, similar to methods for benzoxepins .

Benzothiadiazole Dioxides

  • Structure : Six-membered thiadiazole ring fused to benzene, with sulfonyl groups.
  • Key Differences : The thiadiazole core introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.

Structural and Functional Analysis: Data Table

Compound Ring Size Key Substituents Bioactivity/Applications Notable Properties
1,2-Dihydro-3-benzothiepine 3,3-dioxide 7-membered Sulfonyl groups at position 3 Under investigation (structural analogs show anti-inflammatory activity) High conformational flexibility
Saccharin 5-membered Ketone at position 3 Artificial sweetener, drug design Metabolic stability, hydrogen-bonding capacity
1,2-Benzothiazine 1,1-dioxide 6-membered Hydroxy/chlorobenzoyl groups Anti-inflammatory (EC50 <1.5 µM) Half-chair conformation, intermolecular H-bonds
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide 5-membered 3,3-dimethyl groups Pharmaceutical research (structure-activity studies) Enhanced lipophilicity
Benzothiadiazole dioxides 6-membered Aryl/heteroaryl substituents GTPγS/FLIPR assay activity Nitrogen-rich, polar interactions

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